chemical structure and properties of 5,6-dimethoxy-1H-indole-2-carbohydrazide
chemical structure and properties of 5,6-dimethoxy-1H-indole-2-carbohydrazide
A Guide to Structure, Synthesis, and Pharmacological Potential
Executive Summary
5,6-Dimethoxy-1H-indole-2-carbohydrazide represents a privileged scaffold in medicinal chemistry, merging the electron-rich, biologically validated indole core with a versatile carbohydrazide linker. This molecule serves as a critical intermediate for the synthesis of hydrazone-based Multi-Target Directed Ligands (MTDLs) , particularly in the development of therapeutics for neurodegenerative diseases (Alzheimer’s, Parkinson’s) and oncology (tubulin inhibition).
Unlike simple indoles, the 5,6-dimethoxy substitution pattern mimics the biogenic precursor 5,6-dihydroxyindole-2-carboxylic acid (DHICA)—a key monomer in eumelanin biosynthesis—while offering improved metabolic stability and lipophilicity. This guide details the physicochemical profile, validated synthetic protocols, and reaction mechanisms necessary for utilizing this compound in high-level drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The molecule is an amphoteric solid, capable of acting as both a hydrogen bond donor (indole NH, hydrazide NH/NH2) and acceptor (methoxy oxygens, carbonyl).
Table 1: Chemical Specifications
| Property | Data | Notes |
| IUPAC Name | 5,6-dimethoxy-1H-indole-2-carbohydrazide | |
| Molecular Formula | C₁₁H₁₃N₃O₃ | |
| Molecular Weight | 235.24 g/mol | |
| CAS Registry | Not widely listed (Precursor Acid: 88210-96-2) | Treat as Research Chemical |
| Appearance | White to beige crystalline powder | Oxidizes slowly in air |
| Melting Point | >200 °C (Decomposes) | Estimated based on 5-OMe analog (266°C) [1] |
| Solubility | Soluble: DMSO, DMF, Hot EthanolInsoluble: Water, Diethyl Ether, Hexane | Requires polar aprotic solvents for assays |
| pKa (Calculated) | Indole NH: ~16.0Hydrazide NH: ~3.0 (conjugate acid) | Weakly acidic and basic sites |
| LogP | ~1.3 | Moderate lipophilicity |
Structural Analysis & Pharmacophore Mapping
The biological potency of 5,6-dimethoxy-1H-indole-2-carbohydrazide stems from its specific electronic distribution.
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5,6-Dimethoxy "Wing": These electron-donating groups (EDGs) increase the electron density of the indole ring, enhancing π-π stacking interactions with aromatic residues in protein binding pockets (e.g., Trp, Phe, Tyr in Cholinesterases). They also prevent rapid oxidative metabolism typical of catechols (dihydroxy analogs).
-
Indole NH: A critical Hydrogen Bond Donor (HBD). In tubulin binding (Colchicine site), this often interacts with backbone carbonyls (e.g., Thr179).
-
Carbohydrazide Linker: A "hinge" region. The terminal amino group (-NH2) is a potent nucleophile for derivatization, while the carbonyl and internal NH provide additional H-bonding points.
Visualization: Pharmacophore & Structural Logic
Figure 1: Pharmacophore dissection of the 5,6-dimethoxy-1H-indole-2-carbohydrazide scaffold.
Synthesis & Manufacturing Protocol
Objective: Synthesis of 5,6-dimethoxy-1H-indole-2-carbohydrazide from commercially available 5,6-dimethoxyindole-2-carboxylic acid.
Reaction Scheme
-
Esterification: Acid
Methyl Ester (Protection/Activation). -
Hydrazinolysis: Methyl Ester
Hydrazide (Nucleophilic Acyl Substitution).
Step-by-Step Methodology
Phase 1: Synthesis of Methyl 5,6-dimethoxy-1H-indole-2-carboxylate
-
Reagents: 5,6-dimethoxyindole-2-carboxylic acid (1.0 eq), Methanol (Solvent/Reagent), Sulfuric Acid (H₂SO₄, catalytic).
-
Protocol:
-
Dissolve 10 mmol of the carboxylic acid in 30 mL of anhydrous methanol.
-
Add 0.5 mL concentrated H₂SO₄ dropwise at 0°C.
-
Reflux the mixture at 65°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Work-up: Cool to room temperature. Pour into ice water (100 mL). The methyl ester will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Expected Yield: 85-95%.
-
Phase 2: Hydrazinolysis to Target Hydrazide
-
Reagents: Methyl 5,6-dimethoxy-1H-indole-2-carboxylate (from Phase 1), Hydrazine Hydrate (80% or 98%, excess), Ethanol (Absolute).
-
Protocol:
-
Suspend the methyl ester (5 mmol) in 20 mL of absolute ethanol.
-
Add Hydrazine Hydrate (15-20 mmol, 3-4 equivalents) dropwise. Note: Excess hydrazine drives the equilibrium forward.
-
Reflux at 80°C for 6–12 hours. The solid may dissolve and then reprecipitate as the product forms.
-
Work-up: Cool the reaction mixture to 0°C. The hydrazide product will crystallize.
-
Filter the precipitate.[1] Wash extensively with cold ethanol (to remove unreacted hydrazine) and then diethyl ether.
-
Recrystallize from Ethanol/DMF if necessary.
-
Expected Yield: 70-85%.[2]
-
Visualization: Synthetic Pathway[9]
Figure 2: Synthetic workflow from commercial precursor to target hydrazide.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures must be confirmed:
-
IR Spectroscopy (KBr):
-
3300–3200 cm⁻¹: Doublet for primary amine (-NH2) and broad band for indole -NH.
-
1650–1680 cm⁻¹: Strong Amide I carbonyl (C=O) stretch.
-
-
¹H NMR (DMSO-d₆, 500 MHz):
-
δ 11.3–11.5 ppm: Indole NH (singlet, broad).[3]
-
δ 9.5–9.8 ppm: Hydrazide -CONH- (singlet).
-
δ 6.8–7.1 ppm: Aromatic protons (H4 and H7 singlets due to 5,6-substitution).
-
δ 4.5 ppm: Hydrazide -NH2 (broad singlet, exchangeable with D₂O).
-
δ 3.7–3.8 ppm: Two singlets for Methoxyl groups (-OCH₃).
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺: 236.24 m/z.
-
[M+Na]⁺: 258.23 m/z.
-
Biological Potential & Applications[1][5][8]
This molecule is rarely the endpoint; it is a pharmacophore generator .
A. Neurodegeneration (Alzheimer's Disease)
The 5,6-dimethoxyindole-2-carbohydrazide scaffold is structurally homologous to Melatonin and Donepezil fragments.
-
Mechanism: When condensed with aromatic aldehydes (e.g., vanillin, piperonal), the resulting hydrazones inhibit Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) .
-
MAO-B Inhibition: The indole core fits the flat hydrophobic cavity of Monoamine Oxidase B, reducing oxidative stress in neuronal cells [2].
B. Oncology (Tubulin Polymerization)
Indoles with 5,6-methoxy substitution patterns mimic the A-ring of Colchicine and the indole moiety of Combretastatin A-4 .
-
Mechanism: Derivatives bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase [3].
C. Melanoma Research
The compound is a stable analog of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) , a marker of melanogenesis. It can be used as a probe to study tyrosinase activity or melanin polymerization without the rapid auto-oxidation associated with the dihydroxy natural product [4].
Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Category 4 (Oral).[4]
-
Specific Target Organ Toxicity: Respiratory tract irritation.
Critical Precautions:
-
Hydrazine Residue: The synthesis uses hydrazine hydrate, a known carcinogen. Ensure the final product is washed thoroughly with ethanol to remove trace hydrazine. Verify absence of hydrazine via TLC (ninhydrin stain) before biological testing.
-
Storage: Store at -20°C. Protect from light and moisture.
References
-
BenchChem. "Synthesis and Properties of 5-Methoxy-1H-indole-2-carbohydrazide." BenchChem Technical Library. Accessed 2026. Link
-
Stavrakov, G., et al. "Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia." Int. J. Mol. Sci. 2023, 24, 7862.[7] Link
-
Mirzaei, S., et al. "Synthesis of indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles as antioxidants and their acetylcholinesterase inhibition properties." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Wakamatsu, K., et al. "Identification of 5,6-dimethoxyindolyl-2-carboxylic acid in melanotic urine." Acta Derm Venereol. 1983;63(4):340-3.[8] Link
Sources
- 1. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. gas-sensing.com [gas-sensing.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
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- 8. Identification of 5,6-dimethoxyindolyl-2-carboxylic acid in melanotic urine - PubMed [pubmed.ncbi.nlm.nih.gov]
